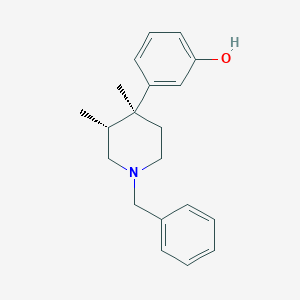

![molecular formula C23H31NO6 B1146455 Acétate de [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminométhyl]-10-méthyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phénanthrène-17-yl]-2-oxoéthyl] CAS No. 74220-49-8](/img/structure/B1146455.png)

Acétate de [2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(Z)-hydroxyiminométhyl]-10-méthyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phénanthrène-17-yl]-2-oxoéthyl]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

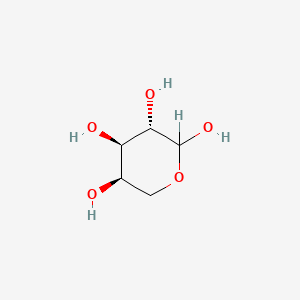

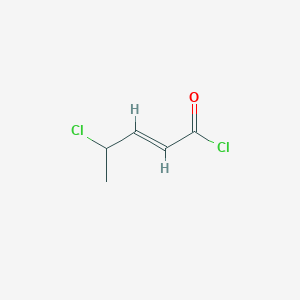

Aldosterone 18-Oxime 21-Acetate, also known as Aldosterone 18-Oxime 21-Acetate, is a useful research compound. Its molecular formula is C23H31NO6 and its molecular weight is 417.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Aldosterone 18-Oxime 21-Acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aldosterone 18-Oxime 21-Acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Recherche en protéomique

L'acétate d'aldostérone 18-oxime est utilisé comme biochimique dans la recherche en protéomique {svg_1}. La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé peut être utilisé pour étudier les interactions protéiques, identifier les protéines et étudier la structure et la fonction des protéines au sein d'un mélange complexe {svg_2}.

Régulation de la pression artérielle

Le système rénine-angiotensine-aldostérone est un régulateur clé de la pression artérielle {svg_3}. L'aldostérone, l'effecteur final de cette voie, agit principalement via les récepteurs minéralocorticoïdes. Il facilite la conservation du sodium et, avec lui, de l'eau, et agit comme un puissant stimulant de l'excrétion de potassium {svg_4}.

Santé cardiovasculaire

Dans le cœur, l'hyperaldostéronisme est associé à la fibrose, au dysfonctionnement cardiaque et à l'hypertrophie maladaptative {svg_5}. Une stimulation excessive des récepteurs minéralocorticoïdes peut entraîner des impacts pathologiques, ce qui suggère que l'acétate d'aldostérone 18-oxime pourrait être utilisé dans la recherche pour mieux comprendre ces effets {svg_6}.

Fonction rénale

Il a été démontré que l'aldostérone provoque une protéinurie et une fibrose dans le rein, et peut contribuer à la progression de la maladie rénale {svg_7}. L'étude des effets de l'acétate d'aldostérone 18-oxime pourrait fournir des informations sur ces processus {svg_8}.

Recherche sur les cellules endothéliales

Des études récentes suggèrent que l'excès d'aldostérone endommage les cellules endothéliales {svg_9}. Les dommages au glycocalyx endothélial peuvent contribuer à ce processus. Le glycocalyx endothélial est une couche hétérogène, chargée négativement, à la surface luminale de

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of Aldosterone 18-Oxime 21-Acetate is the mineralocorticoid receptors (MR) on principal cells in the distal tubule of the kidney nephron . These receptors play a crucial role in regulating electrolyte and water balance by increasing the renal retention of sodium and the excretion of potassium .

Mode of Action

Aldosterone 18-Oxime 21-Acetate interacts with its targets by increasing the permeability of the apical (luminal) membrane of the principal cells to potassium and sodium . It also activates their basolateral sodium/potassium pumps, stimulating ATP hydrolysis leading to phosphorylation of the pump . This results in a conformational change in the pump that exposes the sodium ions to the outside .

Biochemical Pathways

The action of Aldosterone 18-Oxime 21-Acetate affects several biochemical pathways. It stimulates hydrogen ion secretion by intercalated cells in the collecting duct, thereby regulating plasma bicarbonate levels and the body’s acid/base balance . It may also act on the central nervous system via the posterior pituitary gland to release vasopressin (ADH), which serves to conserve water by direct actions on renal tubular resorption .

Pharmacokinetics

It is known that aldosterone, the parent compound, has a plasma half-life of less than 20 minutes .

Analyse Biochimique

Biochemical Properties

Aldosterone 18-Oxime 21-Acetate plays a significant role in biochemical reactions, particularly those involving the regulation of electrolyte and water balance. It interacts with mineralocorticoid receptors, which are nuclear receptors that regulate gene expression in response to hormone binding. The interaction between Aldosterone 18-Oxime 21-Acetate and mineralocorticoid receptors leads to the activation of various genes involved in sodium reabsorption and potassium excretion . Additionally, Aldosterone 18-Oxime 21-Acetate can interact with other proteins and enzymes, such as sodium-potassium ATPase, which is crucial for maintaining the electrochemical gradient across cell membranes .

Cellular Effects

Aldosterone 18-Oxime 21-Acetate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In epithelial cells of the kidney, it promotes sodium reabsorption and potassium excretion by increasing the expression of sodium channels and sodium-potassium ATPase . This compound also affects non-epithelial cells, such as those in the cardiovascular system, where it can induce fibrosis and inflammation . Furthermore, Aldosterone 18-Oxime 21-Acetate has been shown to activate immune cells, including macrophages and T cells, contributing to inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of Aldosterone 18-Oxime 21-Acetate involves its binding to mineralocorticoid receptors in target cells. . This binding initiates the transcription of target genes involved in electrolyte balance and cellular metabolism. Additionally, Aldosterone 18-Oxime 21-Acetate can modulate the activity of various signaling pathways, including the PI3K/Akt pathway, which plays a role in cell survival and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Aldosterone 18-Oxime 21-Acetate can vary over time. The compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the effects of Aldosterone 18-Oxime 21-Acetate on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term exposure to Aldosterone 18-Oxime 21-Acetate can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Aldosterone 18-Oxime 21-Acetate in animal models are dose-dependent. At low doses, the compound can enhance sodium reabsorption and potassium excretion without causing significant adverse effects . At higher doses, Aldosterone 18-Oxime 21-Acetate can induce toxic effects, including hypertension, electrolyte imbalances, and organ damage . Studies in animal models have also shown that chronic exposure to high doses of Aldosterone 18-Oxime 21-Acetate can lead to cardiovascular and renal dysfunction .

Metabolic Pathways

Aldosterone 18-Oxime 21-Acetate is involved in several metabolic pathways, primarily those related to steroid metabolism. The compound is metabolized by enzymes such as aldosterone synthase and 11β-hydroxylase, which convert it into active and inactive metabolites . These metabolic pathways are crucial for regulating the levels of Aldosterone 18-Oxime 21-Acetate and its derivatives in the body . Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of Aldosterone 18-Oxime 21-Acetate within cells and tissues are mediated by specific transporters and binding proteins. In the kidney, the compound is transported across epithelial cells by sodium channels and sodium-potassium ATPase . In other tissues, Aldosterone 18-Oxime 21-Acetate can bind to plasma proteins, such as albumin, which facilitate its distribution and localization . The compound’s distribution is also influenced by its lipophilicity, which allows it to readily cross cell membranes and accumulate in target tissues .

Subcellular Localization

Aldosterone 18-Oxime 21-Acetate is primarily localized in the cytoplasm and nucleus of target cells. Upon binding to mineralocorticoid receptors, the compound-receptor complex translocates to the nucleus, where it exerts its effects on gene expression . Additionally, Aldosterone 18-Oxime 21-Acetate can be localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where it may influence cellular metabolism and signaling . Post-translational modifications, such as phosphorylation, can also affect the subcellular localization and activity of Aldosterone 18-Oxime 21-Acetate .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Aldosterone 18-Oxime 21-Acetate involves the conversion of Aldosterone to Aldosterone 18-Oxime, followed by acetylation of the 21-hydroxyl group.", "Starting Materials": [ "Aldosterone", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Chloroform" ], "Reaction": [ "Aldosterone is dissolved in methanol and reacted with hydroxylamine hydrochloride to form Aldosterone 18-Oxime.", "The resulting Aldosterone 18-Oxime is then dissolved in chloroform and reacted with sodium acetate and acetic anhydride to acetylate the 21-hydroxyl group, forming Aldosterone 18-Oxime 21-Acetate.", "The product is then purified through recrystallization or column chromatography." ] } | |

Numéro CAS |

74220-49-8 |

Formule moléculaire |

C23H31NO6 |

Poids moléculaire |

417.5 g/mol |

Nom IUPAC |

[2-[(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-13-[(E)-hydroxyiminomethyl]-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H31NO6/c1-13(25)30-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24-29/h9,12,16-19,21,27,29H,3-8,10-11H2,1-2H3/b24-12+/t16-,17-,18+,19-,21+,22-,23+/m0/s1 |

Clé InChI |

FSQKNRCHTXKHBA-RIWKLVRHSA-N |

SMILES isomérique |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)/C=N/O |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

SMILES canonique |

CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C=NO |

Synonymes |

Aldosterone Oxime 21-Acetate; (11β)-21-(Acetyloxy)-11-hydroxy-3,20-dioxo-pregn-4-en-18-al 18-Oxime |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5'S,8'S,11'R,13'S,14'S,17'R)-11'-[4-(dimethylamino)phenyl]-17'-ethynyl-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-5',17'-diol](/img/structure/B1146378.png)

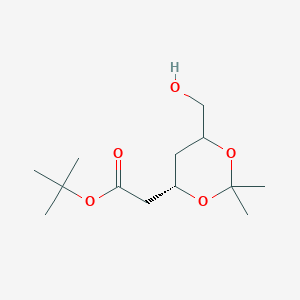

![2-[(3S)-3-(Acetyloxy)-1-bromo-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]propyl]-benzoic Acid Methyl Ester](/img/structure/B1146387.png)

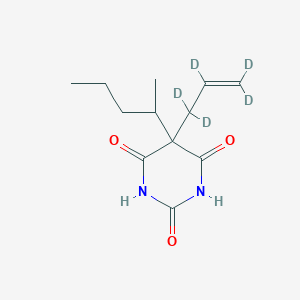

![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)